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Compound of Interest

Compound Name: Sodium hydrosulfide hydrate

Cat. No.: B103967 Get Quote

Crystal Structure and Properties
Sodium hydrosulfide is an inorganic salt that exists in both anhydrous and hydrated forms. The

structural properties are highly dependent on temperature and the degree of hydration, which

dictates the arrangement of the sodium (Na⁺) and hydrosulfide (HS⁻) ions and the nature of

the hydrogen bonding networks.

Anhydrous Sodium Hydrosulfide (NaHS)
Anhydrous NaHS is notable for its temperature-dependent polymorphism, exhibiting three

distinct crystal structures.[1]

Monoclinic Phase (T < 114 K): At temperatures below 114 K, NaHS adopts a monoclinic

crystal structure.[1] In this phase, the hydrosulfide ions (HS⁻) have a fixed orientation within

the crystal lattice.

Rhombohedral (Trigonal) Phase (114 K < T < 360 K): Between 114 K and 360 K, NaHS

transitions to a rhombohedral structure.[1] In this phase, the HS⁻ ion is disordered and

sweeps out a discoidal shape due to thermal motion.[2][1]

Cubic (NaCl-type) Phase (T > 360 K): Above 360 K, NaHS adopts a face-centered cubic

structure analogous to sodium chloride (NaCl).[1] The HS⁻ ion behaves as a spherical anion

due to its rapid, isotropic rotation, leading to an equal occupancy of eight equivalent

positions.[2][1]

The phase transitions of anhydrous NaHS are summarized in the diagram below.
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Phase transitions of anhydrous NaHS with temperature.

Table 1: Crystallographic Data for Anhydrous NaHS (Rhombohedral Phase)

Parameter Value Reference

Crystal System Trigonal [3]

Space Group R3m (No. 160) [3]

Lattice Parameters a = b = 4.47 Å, c = 8.37 Å [3]

α = β = 90°, γ = 120° [3]

Na-S Bond Length 2.92 Å [3]

| H-S Bond Length | 1.34 Å |[3] |

Sodium Hydrosulfide Hydrates (NaHS·xH₂O)
NaHS readily forms hydrates by incorporating water molecules into its crystal lattice. Two

stable hydrates have been identified: a dihydrate and a trihydrate.[2][4] Commercial sodium
hydrosulfide hydrate is often a mixture with a variable number of water molecules, commonly

represented as NaHS·xH₂O.

Despite their identification and common use, detailed crystallographic data (i.e., space group,

lattice parameters, and atomic coordinates) for NaHS·2H₂O and NaHS·3H₂O are not readily

available in published literature. Their primary characterization is by their distinct melting points.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b103967?utm_src=pdf-body-img
https://usptechnologies.com/iodometric-titration/
https://usptechnologies.com/iodometric-titration/
https://usptechnologies.com/iodometric-titration/
https://usptechnologies.com/iodometric-titration/
https://usptechnologies.com/iodometric-titration/
https://usptechnologies.com/iodometric-titration/
https://www.benchchem.com/product/b103967?utm_src=pdf-body
https://www.nemi.gov/methods/method_pdf/5498/
https://patents.google.com/patent/SU1645890A1/en
https://www.benchchem.com/product/b103967?utm_src=pdf-body
https://www.benchchem.com/product/b103967?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103967?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: Properties of Known NaHS Hydrates

Hydrate Formula Common Name Melting Point (°C) Reference(s)

NaHS·2H₂O
Sodium
Hydrosulfide
Dihydrate

55 [2]

| NaHS·3H₂O | Sodium Hydrosulfide Trihydrate| 22 |[2] |

Bonding and Intermolecular Forces
The primary bonding force in all forms of sodium hydrosulfide is the ionic bond between the

positively charged sodium cation (Na⁺) and the negatively charged hydrosulfide anion (HS⁻).

In the hydrated forms, hydrogen bonding plays a critical role in defining the crystal structure. A

network of hydrogen bonds exists between:

Water molecules (O-H···O).

Water molecules and hydrosulfide ions (O-H···S and S-H···O).

These interactions stabilize the water molecules within the lattice, creating a defined structure

that collapses upon melting. The HS⁻ ion can act as both a hydrogen bond donor (via its H

atom) and an acceptor (via the lone pairs on the sulfur atom).

Experimental Methodologies
The synthesis and characterization of NaHS hydrates require specific experimental protocols to

ensure product purity and accurate structural determination.

Synthesis of NaHS Hydrate
The most common industrial and laboratory method for synthesizing NaHS is through the half-

neutralization of hydrogen sulfide with a sodium base.[2][1]

Protocol: Synthesis from Sodium Hydroxide and Hydrogen Sulfide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.nemi.gov/methods/method_pdf/5498/
https://www.nemi.gov/methods/method_pdf/5498/
https://www.nemi.gov/methods/method_pdf/5498/
https://www.hiranuma.com/en/product/titr/app/pdf/O3.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103967?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation: Prepare a solution of sodium hydroxide (e.g., 4 M NaOH) in deionized water

and place it in a three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet

tube, and a gas outlet leading to a scrubber (e.g., a bleach or concentrated NaOH solution)

to neutralize unreacted H₂S.

Cooling: Place the reaction flask in an ice-water bath to cool the NaOH solution to 0-5 °C.

This is critical to control the exothermicity of the reaction and favor crystallization.

Reaction: Bubble hydrogen sulfide (H₂S) gas through the stirred, cooled NaOH solution. The

reaction is: NaOH + H₂S → NaHS + H₂O.

Monitoring: Monitor the pH of the solution. The reaction should be stopped when the pH

approaches a neutral or slightly alkaline value (pH 8-10) to prevent the formation of sodium

sulfide (Na₂S).

Isolation: Once the reaction is complete, the resulting solution can be concentrated under

reduced pressure at low temperatures (e.g., < 40 °C) to induce crystallization of the NaHS

hydrate.

Filtration: Collect the resulting crystals by vacuum filtration and wash them sparingly with ice-

cold ethanol or ether to remove residual water.

Drying and Storage: Dry the crystals under a stream of inert gas (e.g., nitrogen or argon) or

in a vacuum desiccator. Store the final product in a tightly sealed container under an inert

atmosphere to prevent hydrolysis and oxidation from atmospheric moisture.

Structural Characterization: Powder X-ray Diffraction
(XRD)
Powder XRD is the primary technique used to identify the crystal phase and determine the

lattice parameters of crystalline materials like NaHS hydrates.

Protocol: Powder XRD Analysis

Sample Preparation: Due to the hygroscopic and air-sensitive nature of NaHS hydrates,

sample preparation must be performed in an inert atmosphere (e.g., a glovebox). Finely

grind the crystalline sample to a homogeneous powder using a mortar and pestle.
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Capillary Loading: Load the powder into a thin-walled glass or quartz capillary tube (e.g., 0.5-

0.7 mm diameter). Seal the capillary ends using a flame or epoxy to prevent sample

degradation during the measurement.

Data Acquisition: Mount the sealed capillary on the goniometer of a powder X-ray

diffractometer. Use a common radiation source, such as Copper Kα (λ ≈ 1.54 Å).

Measurement Parameters: Collect the diffraction pattern over a suitable 2θ range (e.g., 10-

90°) with a defined step size and counting time to ensure good signal-to-noise ratio. If

studying phase transitions, a temperature-controlled stage can be used.

Data Analysis: Analyze the resulting diffractogram by identifying the peak positions and

intensities. Compare the experimental pattern to databases (e.g., ICDD) to confirm the

phase. Perform Rietveld refinement to determine lattice parameters and quantitative phase

information.

Compositional Analysis: Iodometric Titration
Iodometric back-titration is a standard wet chemical method to determine the sulfide content in

a sample.[2] The principle is that sulfide ions reduce iodine to iodide, and the amount of

unreacted iodine can be determined by titration with sodium thiosulfate.[2]

Protocol: Iodometric Titration of Hydrosulfide

Reagent Preparation:

Standardized 0.01 N Iodine Solution.

Standardized 0.01 N Sodium Thiosulfate (Na₂S₂O₃) Solution.

Starch indicator solution (1% w/v).

Concentrated Hydrochloric Acid (HCl).

Sample Preparation: Accurately weigh a sample of NaHS hydrate and dissolve it in a known

volume of deoxygenated, deionized water to create a stock solution.
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Reaction: In an Erlenmeyer flask, add a precise, excess volume of the standard 0.01 N

iodine solution (e.g., 25.00 mL). Acidify the solution by adding a small amount of

concentrated HCl (e.g., 5-10 mL).[2] Immediately pipette a known volume of the NaHS

sample solution into the acidified iodine solution. The reaction is: HS⁻ + I₂ → S + 2H⁺ + 2I⁻.

Back-Titration: Immediately titrate the excess (unreacted) iodine with the standard 0.01 N

Na₂S₂O₃ solution. The reaction is: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻.

Endpoint Detection: As the yellow-brown color of the iodine fades to a pale straw color, add a

few drops of the starch indicator. The solution will turn a deep blue-black. Continue titrating

dropwise until the blue color disappears completely. This is the endpoint.

Blank Titration: Perform a blank titration using the same volume of iodine solution and acid

but without the NaHS sample to determine the initial amount of iodine.

Calculation: The amount of sulfide is calculated from the difference in the volume of Na₂S₂O₃

used for the blank and the sample.

Experimental Workflow Summary

The logical flow for the synthesis and analysis of NaHS hydrates is depicted below.
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General Experimental Workflow for NaHS Hydrates
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Workflow for NaHS hydrate synthesis and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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